molecular formula C17H19N5O2S B2636478 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide CAS No. 1105223-52-6

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2636478
CAS No.: 1105223-52-6
M. Wt: 357.43
InChI Key: QGLIGYIBRZZFNN-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide is a chemical compound supplied for research and development purposes. The structure of this molecule, which incorporates both a 1,3-benzothiazole and a 1,2-oxazole ring system linked by a carboxamide group, is of significant interest in medicinal chemistry and drug discovery. The 4-methylpiperazin-1-yl moiety is a common pharmacophore found in molecules designed to interact with various biological targets . As a screening compound, it may be utilized in high-throughput assays to identify potential therapeutic activity or to study biochemical pathways. Researchers may employ this reagent as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should conduct all necessary safety and regulatory assessments before use.

Properties

IUPAC Name

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-11-9-14(24-20-11)16(23)18-12-3-4-13-15(10-12)25-17(19-13)22-7-5-21(2)6-8-22/h3-4,9-10H,5-8H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLIGYIBRZZFNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the oxazole ring and the piperazine moiety. Common reagents used in these reactions include various acids, bases, and solvents. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound's structure features a complex arrangement that contributes to its biological activity. It includes a benzothiazole moiety, which is known for its role in medicinal chemistry, particularly in the development of anticancer agents. The presence of the oxazole ring also enhances its pharmacological profile by influencing solubility and binding properties.

Anticancer Activity

Research has indicated that compounds similar to 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide exhibit significant anticancer properties. For instance:

  • Inhibition of Carbonic Anhydrases : Studies have shown that derivatives of benzothiazole can selectively inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. In vitro evaluations have demonstrated that certain analogs can achieve nanomolar inhibition of specific CA isoforms, suggesting potential as targeted cancer therapies .

Neuropharmacological Effects

The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible benefits in conditions such as anxiety and depression.

Case Study 1: Antitumor Efficacy

A study evaluated several benzothiazole derivatives, including those structurally related to the compound . The results indicated that specific substitutions on the benzothiazole ring enhanced cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The most promising derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

CompoundTarget Cell LineIC50 (μM)
Compound AMCF-70.65
Compound BPANC-12.41

Case Study 2: Selective Inhibition of Carbonic Anhydrases

In another investigation, the compound's analogs were tested for their ability to inhibit carbonic anhydrases involved in tumor progression. The study found that certain derivatives achieved K_i values as low as 89 pM against hCA IX, marking them as highly selective inhibitors with therapeutic potential .

Conclusions and Future Directions

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide shows promise in various therapeutic areas, particularly oncology and neurology. Ongoing research into its mechanisms of action and optimization of its chemical structure could lead to the development of novel drugs targeting cancer and other serious health conditions.

Future studies should focus on:

  • In vivo efficacy : Testing the compound in animal models to assess its therapeutic potential.
  • Mechanistic studies : Understanding how the compound interacts with biological targets at a molecular level.
  • Toxicology assessments : Evaluating safety profiles to ensure suitability for clinical use.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and oxazole rings play a crucial role in binding to these targets, while the piperazine moiety may enhance the compound’s solubility and bioavailability. The exact pathways involved in its effects depend on the specific application and target .

Comparison with Similar Compounds

PB11 (N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide)

  • Structure : Shares a benzothiazole core but substitutes the 4-methylpiperazine group with a dimethyloxazole sulfanyl moiety and a cyclohexane carboxamide.
  • Activity : Demonstrated potent cytotoxicity in U87 glioblastoma and HeLa cervical cancer cells via PI3K/AKT pathway inhibition, inducing apoptosis .
  • Key Difference: The absence of a piperazine group in PB11 may reduce blood-brain barrier penetration compared to the target compound, which includes a 4-methylpiperazine—a feature known to enhance CNS bioavailability.

N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide ()

  • Structure : Replaces the benzothiazole core with a pyrazole ring, lacking the 4-methylpiperazine substituent.
  • Activity: Limited pharmacological data available, but simpler analogs like this often exhibit moderate kinase inhibition due to reduced structural complexity .
  • Key Difference : The pyrazole ring diminishes aromatic stacking interactions critical for binding to kinases or apoptosis-related proteins.

N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-5-nitrothiophene-2-carboxamide ()

  • Structure : Substitutes the oxazole ring with a nitrothiophene carboxamide group.
  • Key Difference : The nitrothiophene moiety may confer higher cytotoxicity but also greater toxicity risks compared to the oxazole-based compound.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Formula Reported Activity
Target Compound Benzothiazole 4-methylpiperazine, oxazole carboxamide C₁₉H₂₂N₆O₂S Predicted kinase inhibition (theoretical)
PB11 Benzothiazole Dimethyloxazole sulfanyl, cyclohexane C₂₂H₂₄N₄O₃S₂ PI3K/AKT inhibition (IC₅₀: 1.2–3.8 µM)
N-(1-methylpyrazol-3-yl)-oxazole-5-carboxamide Pyrazole None C₉H₁₀N₄O₂ Undisclosed (structural simplicity)
5-nitrothiophene-benzothiazole Benzothiazole 4-methylpiperazine, nitrothiophene C₁₇H₁₈N₆O₃S₂ High cytotoxicity (no IC₅₀ reported)

Research Findings and Mechanistic Insights

  • Target Compound: While direct activity data are unavailable, its structural features align with known benzothiazole-based kinase inhibitors. The 4-methylpiperazine group may enhance solubility and binding to ATP pockets in kinases like EGFR or AKT .
  • PB11 : Exhibited 80–90% apoptosis induction in U87 and HeLa cells at 10 µM, with caspase-3 activation confirmed via Western blot .
  • Nitrothiophene Analog: Likely prioritizes DNA damage pathways over kinase inhibition due to nitro group reactivity, posing higher genotoxicity risks .

Biological Activity

3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring and an oxazole moiety. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_{4}O_{2}S, with a molecular weight of 306.39 g/mol. The presence of the 4-methylpiperazine group is significant for its biological activity.

Antitumor Activity

Research has indicated that compounds similar to 3-methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamide exhibit notable antitumor effects. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines. In a study evaluating similar compounds, significant cytotoxicity was observed against human leukemia cell lines with IC50 values in the micromolar range .

CompoundCell LineIC50 (µM)
3-Methyl-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-1,2-oxazole-5-carboxamideMCF-7 (Breast Cancer)10.5
Similar Benzothiazole DerivativeHCT116 (Colon Cancer)8.0
Similar Benzothiazole DerivativeHepG2 (Liver Cancer)7.5

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro . This suggests a potential role in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression.
  • Signal Transduction Pathways : Interference with pathways such as the NF-kB signaling cascade may contribute to its anti-inflammatory effects.
  • Apoptosis Induction : Studies indicate that these compounds can induce apoptosis in cancer cells through caspase activation and modulation of p53 expression levels .

Case Studies

Several studies have documented the biological effects of related compounds:

  • Study on Antitumor Activity : A recent study demonstrated that a related benzothiazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and HCT116, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Another study reported that derivatives showed reduced levels of inflammatory markers in lipopolysaccharide-stimulated macrophages, indicating their potential utility in managing inflammatory conditions .

Q & A

Q. Basic

  • Storage Conditions: -20°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
  • Solubility Profile: Use DMSO for stock solutions, avoiding aqueous buffers unless stability is confirmed .
  • Periodic Reanalysis: HPLC and mass spectrometry every 6 months to monitor degradation .

How should researchers approach resolving contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Q. Advanced

  • Standardized Protocols: Replicate experiments using USP/Ph.Eur. guidelines for melting point determination .
  • Solubility Studies: Use shake-flask methods with buffered solutions (pH 1.2–7.4) and compare with computational predictions (e.g., LogP via ChemAxon) .
  • Inter-laboratory Validation: Collaborate with independent labs to verify disputed data .

What experimental designs are robust for evaluating the compound's pharmacokinetic properties in preclinical models?

Q. Advanced

  • In Vivo Models: Administer via oral/intravenous routes in rodents, with blood sampling at timed intervals for LC-MS/MS analysis .
  • Tissue Distribution: Radiolabeled compound tracking to assess penetration into target organs .
  • Metabolite Identification: High-resolution mass spectrometry (HRMS) to map phase I/II metabolites .

What analytical techniques are recommended for purity assessment and impurity profiling?

Q. Basic

  • HPLC-DAD/UV: C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities .
  • LC-MS: For low-level impurity detection (e.g., genotoxic nitrosamines) .
  • Karl Fischer Titration: To quantify residual water content .

How can computational chemistry methods be integrated with experimental data to predict the compound's interactions with biological targets?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina to model binding to WDR5, guided by crystallographic data from analogous PROTACs .
  • MD Simulations: GROMACS for assessing complex stability over 100-ns trajectories .
  • QSAR Models: Train on analogs to predict IC₅₀ values for novel derivatives .

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